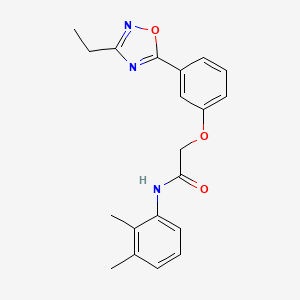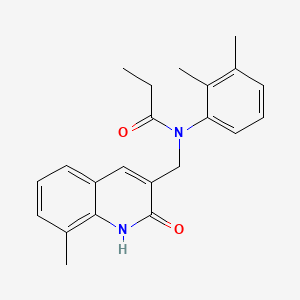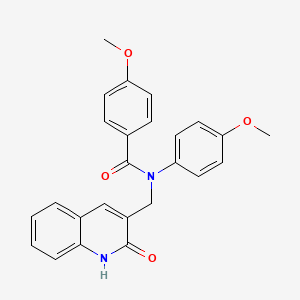
N-(furan-2-ylmethyl)-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FTOB, and it has been the subject of extensive research to understand its synthesis method, mechanism of action, physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of FTOB is not fully understood. However, studies have shown that FTOB interacts with specific proteins in the body, leading to changes in their function. This interaction may result in the activation or inhibition of specific signaling pathways, which can lead to various physiological effects.
Biochemical and physiological effects:
FTOB has been shown to have various biochemical and physiological effects. Studies have demonstrated that FTOB can inhibit the activity of specific enzymes, which play a crucial role in various cellular processes. FTOB has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using FTOB in lab experiments is its ability to interact with specific proteins, which can be used to study various cellular processes. FTOB is also relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using FTOB is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of FTOB. One potential area of research is the development of FTOB-based fluorescent probes for the imaging of specific cellular processes. Another potential area of research is the use of FTOB in the development of new drugs for the treatment of inflammatory diseases. Additionally, further studies are needed to understand the mechanism of action of FTOB and its potential applications in other scientific fields.
In conclusion, FTOB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, mechanism of action, physiological effects, advantages, and limitations have been extensively studied. The future directions for the study of FTOB are promising, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis method for FTOB involves a series of chemical reactions that require specific reagents and conditions. The process involves the condensation of furan-2-ylmethanol with 3-(p-tolyl)-1,2,4-oxadiazol-5-amine, followed by the reaction of the resulting compound with 2-bromo-N-(4-nitrophenyl)benzamide. The final product is obtained through a reduction reaction using palladium on carbon as a catalyst.
Applications De Recherche Scientifique
FTOB has been extensively studied for its potential applications in various scientific fields. One of the significant applications of FTOB is in the field of organic electronics, where it has been used as a material for the fabrication of organic light-emitting diodes (OLEDs). FTOB has also been studied for its use in the development of fluorescent probes for biological imaging.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-14-8-10-15(11-9-14)19-23-21(27-24-19)18-7-3-2-6-17(18)20(25)22-13-16-5-4-12-26-16/h2-12H,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVOSWSWMMLGJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7708419.png)

![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7708432.png)


![1-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone](/img/structure/B7708456.png)

![4-(4-chlorophenyl)sulfonyl-N-[(2-methylphenyl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7708463.png)
![1-Acetyl-3,5,7-trimethyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione](/img/structure/B7708480.png)





